1-(6-Methylpyridin-2-yl)piperazinehydrochloride
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Overview
Description
1-(6-Methylpyridin-2-yl)piperazinehydrochloride is a chemical compound with the molecular formula C10H16ClN3. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. The compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-(6-Methylpyridin-2-yl)piperazinehydrochloride typically involves the reaction of 1-(6-Methylpyridin-2-yl)piperazine with hydrochloric acid. The preparation can be carried out using different synthetic routes, including:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the ring formation reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base such as DBU.
Reaction with 2-bromoethyldiphenylsulfonium triflate: Protected 1,2-diamines react with 2-bromoethyldiphenylsulfonium triflate under basic conditions to form the piperazine derivative.
Chemical Reactions Analysis
Scientific Research Applications
1-(6-Methylpyridin-2-yl)piperazinehydrochloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(6-Methylpyridin-2-yl)piperazinehydrochloride involves its interaction with specific molecular targets and pathways. The compound’s piperazine moiety is known to interact with various receptors and enzymes, influencing their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-(6-Methylpyridin-2-yl)piperazinehydrochloride can be compared with other similar compounds, such as:
2-Methyl-6-(piperazin-2-yl)pyridine: This compound has a similar structure but differs in its functional groups and reactivity.
6-(Piperazin-2-yl)-2-picoline: Another similar compound with slight variations in its chemical structure and properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
Properties
Molecular Formula |
C10H16ClN3 |
---|---|
Molecular Weight |
213.71 g/mol |
IUPAC Name |
1-(6-methylpyridin-2-yl)piperazine;hydrochloride |
InChI |
InChI=1S/C10H15N3.ClH/c1-9-3-2-4-10(12-9)13-7-5-11-6-8-13;/h2-4,11H,5-8H2,1H3;1H |
InChI Key |
JHGQQLZNYVHMJR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)N2CCNCC2.Cl |
Origin of Product |
United States |
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